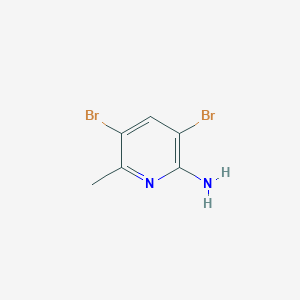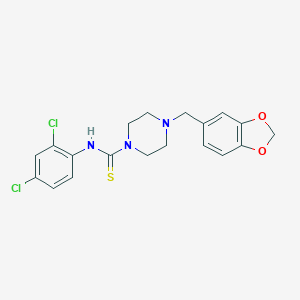
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide, also known as BDPC, is a synthetic compound that belongs to the class of piperazine derivatives. BDPC has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic effects. In
作用机制
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide acts by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide may help to alleviate symptoms of depression and anxiety disorders. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been shown to have an affinity for dopamine receptors, which may contribute to its potential use in treating drug addiction.
生化和生理效应
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been shown to increase heart rate and blood pressure, which may limit its use in certain experimental settings.
实验室实验的优点和局限性
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified to ensure its purity and consistency. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been extensively studied for its potential therapeutic effects, which may make it a useful tool for studying the mechanisms of depression, anxiety disorders, and drug addiction. However, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has limitations for use in lab experiments due to its potential side effects, including increased heart rate and blood pressure.
未来方向
There are a number of future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide. One area of interest is the potential use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide in combination with other drugs for the treatment of depression and anxiety disorders. Another area of interest is the potential use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to better understand the mechanisms of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide and to optimize its use in lab experiments.
合成方法
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide can be synthesized through a multi-step process starting with the reaction between 1,3-benzodioxole and chloroacetyl chloride. The resulting intermediate is then reacted with 2,4-dichlorophenylpiperazine to produce the final product, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.
科学研究应用
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has been studied for its potential use in scientific research as a potential therapeutic agent. It has been shown to have a high affinity for the serotonin transporter and has been studied for its potential use in treating depression and anxiety disorders. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been studied for its potential use in treating drug addiction and has been shown to reduce drug-seeking behavior in animal models.
属性
CAS 编号 |
6419-99-4 |
|---|---|
产品名称 |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide |
分子式 |
C19H19Cl2N3O2S |
分子量 |
424.3 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H19Cl2N3O2S/c20-14-2-3-16(15(21)10-14)22-19(27)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2,(H,22,27) |
InChI 键 |
QZUHQQRQSAMJQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)
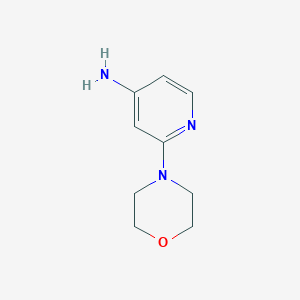


![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
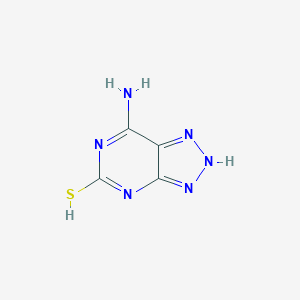
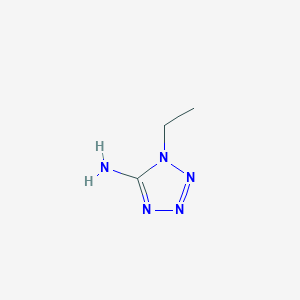
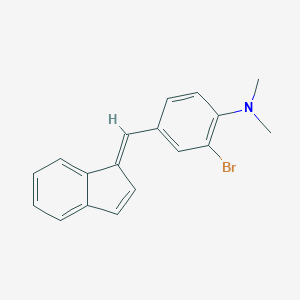
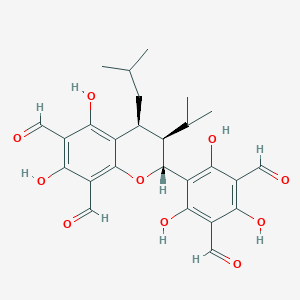
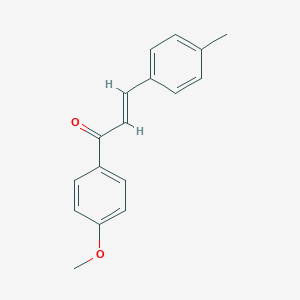
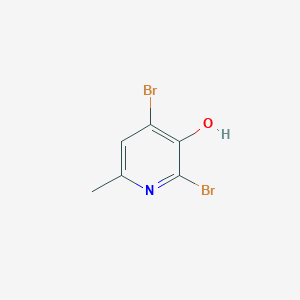
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
